(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
The compound has been utilized in various synthetic pathways, particularly in the formation of heterocyclic compounds with potential biological activities. For instance, it was involved in the synthesis of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, which undergo intramolecular cyclization under specific conditions to form ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (Shipilovskikh, Rubtsov, & Zalesov, 2009). Additionally, its reaction with specific reagents led to the creation of a new azo-Schiff base, which was characterized by various spectroscopic methods, demonstrating its application in structural chemistry and molecular design (Menati, Mir, & Notash, 2020).
Antimicrobial and Anticancer Studies
This compound serves as a precursor for synthesizing various heterocyclic systems with significant biological activities. It was used to synthesize compounds with antimicrobial properties, demonstrating its role in developing new therapeutic agents (Hemdan & Abd El-Mawgoude, 2015). Moreover, its derivatives have been evaluated for anticancer activity, highlighting its potential in cancer research and drug development (Abdel-Motaal, Alanzy, & Asem, 2020).
Anti-Rheumatic Potential
The compound and its derivatives have been investigated for their potential anti-rheumatic effects, showcasing the diverse therapeutic applications of such chemical structures. Research has shown significant antioxidant, analgesic, and anti-rheumatic effects, further expanding its utility in medicinal chemistry (Sherif & Hosny, 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of thiophene, a heterocyclic compound that has been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
The mode of action of this compound is not well-documented. As a derivative of thiophene, it may share some of the biological activities associated with other thiophene compounds. Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to diverse downstream effects . .
Result of Action
As a derivative of thiophene, it may share some of the biological activities associated with other thiophene compounds . .
properties
IUPAC Name |
ethyl 2-[[(E)-4-amino-4-oxobut-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-2-21-15(20)13-9-5-3-4-6-10(9)22-14(13)17-12(19)8-7-11(16)18/h7-8H,2-6H2,1H3,(H2,16,18)(H,17,19)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUAVSNKOZCVGP-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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